The synthesis of 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide typically involves several steps:
The purification of the resultant product can be achieved through recrystallization or column chromatography to ensure high purity and yield.
In industrial settings, the production follows similar synthetic routes but utilizes automated reactors for continuous flow systems. This optimization helps in minimizing by-products while maximizing yield and efficiency .
The molecular structure of 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide features:
The InChI Key for this compound is WXWBNUBJVJKZAS-UHFFFAOYSA-N, which provides a standardized way to encode its chemical structure .
2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide can undergo various chemical reactions:
The mechanism of action for 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide involves its interaction with specific biological targets:
These interactions result in various biological effects such as anti-inflammatory and analgesic actions .
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are employed for characterization .
2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry .
The compound is systematically named as 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide with the alternative IUPAC name N-[2-(3,4-diethoxyphenyl)ethyl]-3,4-diethoxybenzeneacetamide. Its defining characteristics include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 6298-46-0 |
Molecular Formula | C₂₄H₃₃NO₅ |
Molecular Weight | 415.52 g/mol |
Monoisotopic Mass | 415.23587315 g/mol |
XLogP | 4.4 (Predicted) |
Hydrogen Bond Donor Count | 1 (amide NH) |
Hydrogen Bond Acceptor Count | 5 (amide O + four ether O) |
InChIKey | WXWBNUBJVJKZAS-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC)OCC |
The structure features two identical 3,4-diethoxyphenyl groups differentiated by their connection points: one forms the acetamide carbonyl component while the other connects via an ethylamine linker. This arrangement creates a symmetric appearance despite the different functional roles of the aromatic systems [2] [5]. The presence of multiple ethoxy groups contributes significantly to the compound's hydrophobicity, evidenced by the calculated partition coefficient (XLogP) of 4.4 [5].
First registered with the CAS registry in 1964, this compound (CAS 6298-46-0) emerged from synthetic organic chemistry research exploring substituted phenylacetamides [5]. Its development was likely driven by pharmaceutical investigations into structurally related bioactive molecules rather than as a target compound itself. The earliest research applications utilized it as:
The compound gained prominence in pharmaceutical chemistry when identified as Drotaverine Amide impurity during quality control analyses of the antispasmodic drug drotaverine hydrochloride [2]. This discovery cemented its importance in pharmaceutical impurity profiling from the late 20th century onward.
This acetamide derivative is pharmacologically significant primarily as a recognized process-related impurity in drotaverine hydrochloride synthesis, where it is systematically designated as Drotaverine Impurity 03 or Drotaverine Impurity C [2]. Its structural similarity to drotaverine intermediates necessitates rigorous analytical monitoring:
Table 2: Pharmaceutical Impurity Designations
Designation | Associated Compound |
---|---|
Drotaverine Impurity 03 | Drotaverine |
Drotaverine Impurity C | Drotaverine |
Drotaveraldine Impurity ZY1 | Drotaveraldine |
Detavirin hydrochloride impurity D | Detavirin hydrochloride |
Specialized reverse-phase HPLC methods using columns like Newcrom R1 have been developed specifically for its detection and quantification [4]. The method employs a mobile phase of acetonitrile-water-phosphoric acid (replaceable with formic acid for MS compatibility), optimized to resolve this impurity from structurally similar compounds. The detection protocol is scalable from analytical to preparative scale, supporting both quality control testing and isolation for structural confirmation studies [4].
The compound's significance extends beyond drotaverine to include impurity roles in related pharmaceuticals such as detavirin hydrochloride and drotaveraldine, underscoring its broad relevance in pharmaceutical manufacturing quality assurance [2] [5].
Table 3: Comprehensive Compound Nomenclature
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide |
Alternative Chemical Name | N-[2-(3,4-diethoxyphenyl)ethyl]-3,4-diethoxybenzeneacetamide |
Common Synonyms | Drotaverine Impurity 03; Drotaverine Impurity C; Drotaverine Amide impurity; Detavirin hydrochloride impurity D; Drotaveraldine Impurity ZY1; Einecs 228-573-4 |
Registry Numbers | CAS 6298-46-0; UNII B9K7VL28DE; EINECS 228-573-4 |
Research Codes | Drotaverine Intermediate 2; NSC 41825 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7